

"4,6-Dichloro-2-methylquinazoline" chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,6-Dichloro-2-methylquinazoline

Cat. No.: B1321250

[Get Quote](#)

An In-depth Technical Guide to **4,6-Dichloro-2-methylquinazoline**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **4,6-dichloro-2-methylquinazoline**. This compound is a member of the quinazoline family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. This document details the available data on its physicochemical properties, structural information, and a protocol for its synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties for **4,6-dichloro-2-methylquinazoline** and its isomers is presented below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

Property	Value	Source
Molecular Formula	C ₉ H ₆ Cl ₂ N ₂	[1]
Molecular Weight	213.07 g/mol	[1]
CAS Number	338739-44-9	[1]
Appearance	Solid (Predicted)	
Boiling Point	176.1±33.0 °C at 760 mmHg (for isomer)	[2]
Density	1.4±0.1 g/cm ³ (for isomer)	[2]
Flash Point	75.2±11.0 °C (for isomer)	[2]
Purity	98%	[1]

Note: Some physical data is for the isomer 2,4-Dichloro-6-methylquinazoline as specific data for the 4,6-dichloro isomer is limited.

Structural Information

The structural identifiers for **4,6-dichloro-2-methylquinazoline** are critical for its unambiguous identification and use in computational chemistry and cheminformatics applications.

Identifier	Value
IUPAC Name	4,6-dichloro-2-methylquinazoline
SMILES	<chem>Cc1nc(Cl)c2cc(Cl)ccc2n1</chem> (Inferred)
InChI Key	RKICQFNPYTWKSN-UHFFFAOYSA-N (for isomer)

Note: The SMILES string is inferred based on the chemical name. The InChI key is for an isomeric structure.

Below is a diagram illustrating the key structural and chemical identifiers for **4,6-Dichloro-2-methylquinazoline**.

Key Identifiers for 4,6-Dichloro-2-methylquinazoline

Structural Information

IUPAC Name
4,6-dichloro-2-methylquinazoline

SMILES
Cc1nc(Cl)c2cc(Cl)ccc2n1

Chemical Identifiers

CAS Number
338739-44-9

Molecular Formula
 $C_9H_6Cl_2N_2$

Molecular Weight
213.07 g/mol

[Click to download full resolution via product page](#)

Key chemical and structural identifiers.

Experimental Protocols

Synthesis of 4,6-Dichloro-2-methylquinazoline

A plausible synthetic route for **4,6-dichloro-2-methylquinazoline** involves a two-step process starting from 2-amino-5-chlorobenzoic acid.[3]

Step 1: Synthesis of 6-chloro-2-methylquinazolin-4(3H)-one

- To a 50 mL round-bottom flask equipped with a reflux condenser, add 2-amino-5-chlorobenzoic acid (1.72 g, 10 mmol).[3]
- Add acetic anhydride (15 mL) to the flask.[3]
- Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
- After completion, cool the reaction mixture to room temperature.[3]
- Pour the mixture into ice-cold water (50 mL) with stirring. A solid precipitate will form.[3]

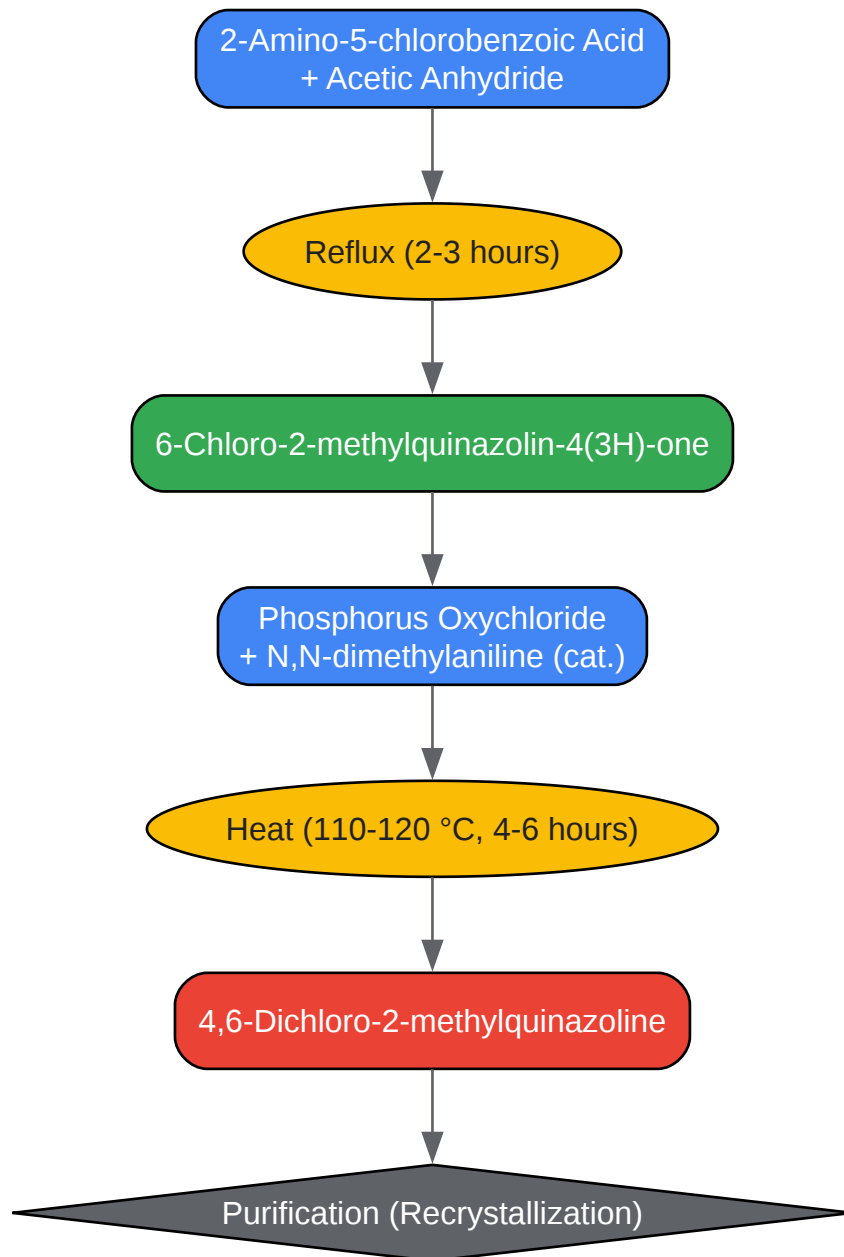
- Collect the solid by filtration, wash thoroughly with water, and dry it to yield 6-chloro-2-methylquinazolin-4(3H)-one.[3]

Step 2: Synthesis of **4,6-dichloro-2-methylquinazoline**

- In a 50 mL round-bottom flask, place 6-chloro-2-methylquinazolin-4(3H)-one (0.97 g, 5 mmol).[3]
- Add phosphorus oxychloride (POCl_3 , 10 mL) and a catalytic amount of N,N-dimethylaniline (2-3 drops).[3]
- Fit the flask with a reflux condenser and heat the mixture at 110-120 °C for 4-6 hours in a fume hood.[3]
- After the reaction is complete, allow the mixture to cool to room temperature.[3]
- Carefully and slowly pour the reaction mixture onto crushed ice (50 g) with vigorous stirring. A solid precipitate will form.[3]
- Collect the solid by filtration, wash it thoroughly with water, and dry it to yield **4,6-dichloro-2-methylquinazoline**. [3]
- The product can be further purified by recrystallization from a suitable solvent like ethanol.[3]

The following diagram illustrates the workflow for the synthesis of **4,6-dichloro-2-methylquinazoline**.

Synthesis Workflow for 4,6-Dichloro-2-methylquinazoline



[Click to download full resolution via product page](#)

A two-step synthesis process.

Solubility

While specific quantitative solubility data for **4,6-dichloro-2-methylquinazoline** is not readily available, general guidelines for similar quinazoline-based compounds suggest the following:

- Primary Solvent: Dimethyl Sulfoxide (DMSO) is recommended for preparing stock solutions, typically in the range of 10 mM to 50 mM.[4]
- Ethanol: Solubility is generally lower in ethanol compared to DMSO, with typical stock concentrations ranging from 1 mM to 10 mM.[4]
- Aqueous Buffers (e.g., PBS): The compound is expected to have very low solubility in aqueous buffers (< 100 µM). Direct dissolution is not recommended; instead, dilute from a DMSO or ethanol stock solution.[4]

Spectroscopic Data

Detailed experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **4,6-dichloro-2-methylquinazoline** is not widely reported in the public domain. However, characterization of similar quinazoline derivatives has been documented. For instance, the synthesis of 4,7-dichloro-6-nitroquinazoline was characterized by melting point, mass-spectrometry, FT-IR, ^1H -NMR, and ^{13}C -NMR spectroscopy.[5] Researchers working with **4,6-dichloro-2-methylquinazoline** would need to perform these analyses to fully characterize the compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological activities or signaling pathways directly modulated by **4,6-dichloro-2-methylquinazoline**. However, the quinazoline scaffold is a well-known privileged structure in medicinal chemistry, with many derivatives exhibiting potent biological activities. For example, some 4-anilinoquinazolines are known to be potent anticancer agents that can inhibit receptor tyrosine kinases such as EGFR and VEGFR.[6] Other styrylquinazoline derivatives have been investigated as inhibitors of EGFR, Src kinase, and tubulin.[7] Further research is required to determine the specific biological targets and mechanisms of action for **4,6-dichloro-2-methylquinazoline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemuniverse.com [chemuniverse.com]
- 2. 4,6-dichloro-2-methyl quinazoline Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsr.com [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. ["4,6-Dichloro-2-methylquinazoline" chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1321250#4-6-dichloro-2-methylquinazoline-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com